molecular formula C11H9ClN2O B13127030 (6-Chloro-[2,4'-bipyridin]-4-yl)methanol

(6-Chloro-[2,4'-bipyridin]-4-yl)methanol

Cat. No.: B13127030
M. Wt: 220.65 g/mol
InChI Key: CZHMTJNTVXWIPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Chloro-[2,4’-bipyridin]-4-yl)methanol is a chemical compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds that consist of two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-[2,4’-bipyridin]-4-yl)methanol typically involves the chlorination of bipyridine derivatives followed by the introduction of a hydroxymethyl group. One common method is the reaction of 6-chloro-2,4’-bipyridine with formaldehyde in the presence of a base to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of (6-Chloro-[2,4’-bipyridin]-4-yl)methanol may involve large-scale chlorination and hydroxymethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-[2,4’-bipyridin]-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(6-Chloro-[2,4’-bipyridin]-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Chloro-[2,4’-bipyridin]-4-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may bind to metal ions, forming complexes that can interfere with enzymatic activities or cellular processes. The presence of the chlorine atom and hydroxymethyl group can enhance its binding affinity and specificity towards certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Chloro-[2,4’-bipyridin]-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as a versatile intermediate in organic synthesis make it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

(2-chloro-6-pyridin-4-ylpyridin-4-yl)methanol

InChI

InChI=1S/C11H9ClN2O/c12-11-6-8(7-15)5-10(14-11)9-1-3-13-4-2-9/h1-6,15H,7H2

InChI Key

CZHMTJNTVXWIPS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC(=CC(=C2)CO)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.